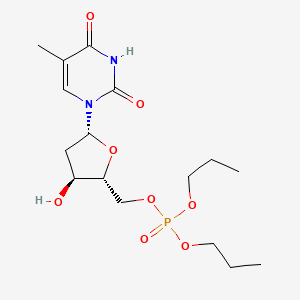
Ethanediamide, N,N'-bis(2,4,6-trinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- is a chemical compound with the molecular formula C14H6N8O14.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- typically involves the reaction of ethanediamide with 2,4,6-trinitrophenyl derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different chemical properties.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound’s unique properties make it useful in biological research, particularly in studies involving nitrogen-rich compounds.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- involves its interaction with molecular targets through various pathways. The compound’s high nitrogen content and reactive functional groups allow it to participate in multiple chemical reactions, influencing its effects on different systems .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,4,6-trinitrophenyl)oxamide
- 2,2’,4,4’,6,6’-Hexanitrooxanilide
- N,N’-Dipicryloxamide
Properties
CAS No. |
29135-62-4 |
|---|---|
Molecular Formula |
C14H6N8O14 |
Molecular Weight |
510.24 g/mol |
IUPAC Name |
N,N'-bis(2,4,6-trinitrophenyl)oxamide |
InChI |
InChI=1S/C14H6N8O14/c23-13(15-11-7(19(29)30)1-5(17(25)26)2-8(11)20(31)32)14(24)16-12-9(21(33)34)3-6(18(27)28)4-10(12)22(35)36/h1-4H,(H,15,23)(H,16,24) |
InChI Key |
NKDXVHGJEHYZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


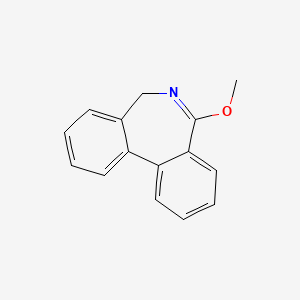


![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)
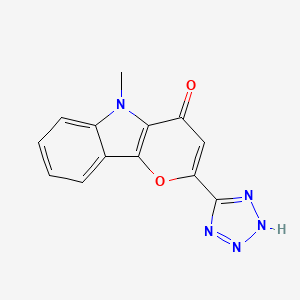
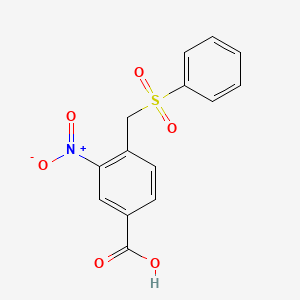

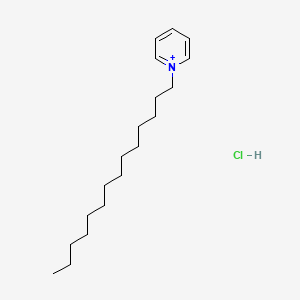
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
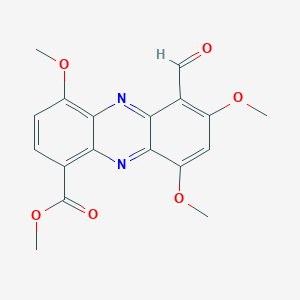
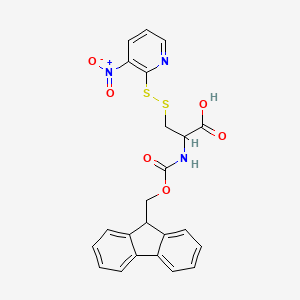
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

